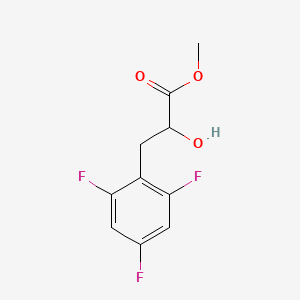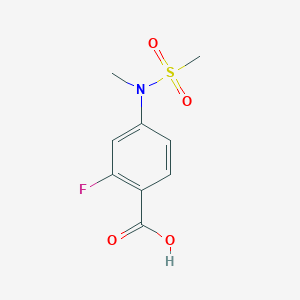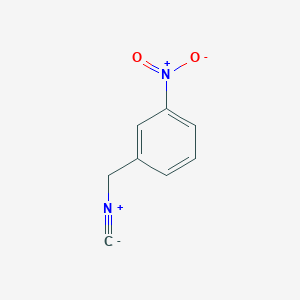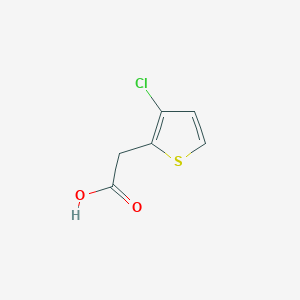
2-(3-Chlorothiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and an acetic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorothiophen-2-yl)acetic acid can be achieved through several methods. One common approach involves the chlorination of thiophene-2-acetic acid. This can be done by reacting thiophene-2-acetic acid with N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as acetic acid or benzene. The reaction is typically carried out under a nitrogen atmosphere and heated to around 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(3-Chlorothiophen-2-yl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and the acetic acid group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorothiophen-3-yl)acetic acid: Similar structure but with the chlorine atom at a different position.
Thiophene-2-acetic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-(3-Bromothiophen-2-yl)acetic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(3-Chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H5ClO2S |
|---|---|
Poids moléculaire |
176.62 g/mol |
Nom IUPAC |
2-(3-chlorothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
Clé InChI |
UTYVQFMZQMYWOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



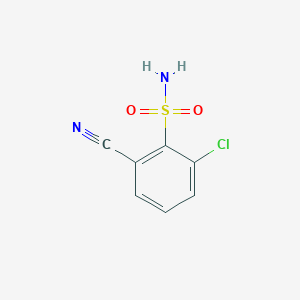


![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
